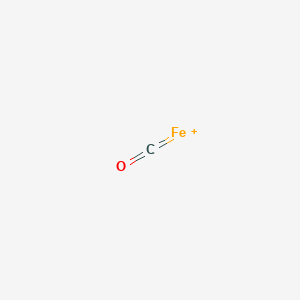

Iron(1+), carbonyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iron(1+), carbonyl- is a coordination complex of iron with carbon monoxide ligands. It is a member of the broader class of metal carbonyls, which are compounds consisting of a metal center bonded to carbon monoxide ligands. These compounds are significant in organometallic chemistry due to their unique bonding properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Iron(1+), carbonyl- can be synthesized through the direct reaction of iron with carbon monoxide. The reaction typically requires high pressure and temperature to facilitate the formation of the complex. For example, iron pentacarbonyl (Fe(CO)5) can be prepared by reacting finely divided iron powder with carbon monoxide at 200 atm and 200°C .

Industrial Production Methods

Industrial production of iron carbonyl compounds often involves similar high-pressure and high-temperature conditions. Specialized equipment made of chemically resistant materials, such as copper-silver alloys, is used to handle the reactive intermediates and products .

Análisis De Reacciones Químicas

Types of Reactions

Iron(1+), carbonyl- undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form iron oxides and carbon dioxide.

Reduction: Can reduce organic compounds, such as converting nitrobenzene to aniline.

Substitution: Carbon monoxide ligands can be replaced by other ligands, such as phosphines or alkenes

Common Reagents and Conditions

Common reagents used in reactions with iron carbonyls include halogens, acids, and other ligands. For example, reactions with halogens yield iron halides, while reactions with concentrated acids produce iron salts with the evolution of carbon monoxide .

Major Products

Major products formed from these reactions include iron halides, iron oxides, and various substituted iron carbonyl complexes .

Aplicaciones Científicas De Investigación

Iron(1+), carbonyl- has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of iron(1+), carbonyl- involves its ability to donate and accept electrons through its carbon monoxide ligands. This electron transfer capability allows it to participate in various catalytic processes and chemical reactions. The compound’s molecular targets include other metal centers and organic molecules, where it can facilitate bond formation and cleavage .

Comparación Con Compuestos Similares

Iron(1+), carbonyl- can be compared with other metal carbonyls, such as:

Chromium hexacarbonyl (Cr(CO)6): Similar in structure but with chromium as the central metal.

Nickel tetracarbonyl (Ni(CO)4): Contains nickel and has a tetrahedral geometry.

Diiron nonacarbonyl (Fe2(CO)9): A dimeric form with two iron centers and nine carbon monoxide ligands .

These compounds share similar bonding properties and reactivity but differ in their metal centers and coordination geometries, which influence their specific applications and reactivity patterns.

Propiedades

Número CAS |

35038-14-3 |

|---|---|

Fórmula molecular |

CFeO+ |

Peso molecular |

83.85 g/mol |

InChI |

InChI=1S/CO.Fe/c1-2;/q;+1 |

Clave InChI |

FGGXMJUBBBCAOD-UHFFFAOYSA-N |

SMILES canónico |

C(=O)=[Fe+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)

![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)

![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)